molecular formula C42H82O2 B14737125 1-(Cyclohexyloxy)hexatriacontan-11-one CAS No. 6624-81-3

1-(Cyclohexyloxy)hexatriacontan-11-one

カタログ番号: B14737125
CAS番号: 6624-81-3
分子量: 619.1 g/mol
InChIキー: FPJXTVDLDBEMMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Cyclohexyloxy)hexatriacontan-11-one (CAS: 6624-81-3; synonyms: NSC53838, AC1L6C5D) is a long-chain aliphatic ketone functionalized with a cyclohexyloxy group at the terminal position. Its molecular structure comprises a 36-carbon backbone (hexatriacontane) with a ketone moiety at the 11th position and a cyclohexyl ether group at the first carbon . The compound’s InChIKey (FPJXTVDLDBEMMN-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from simpler cyclohexyl ethers or aliphatic ketones.

特性

CAS番号

6624-81-3

分子式

C42H82O2

分子量

619.1 g/mol

IUPAC名

1-cyclohexyloxyhexatriacontan-11-one

InChI

InChI=1S/C42H82O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-31-36-41(43)37-32-28-25-22-23-26-29-35-40-44-42-38-33-30-34-39-42/h42H,2-40H2,1H3

InChIキー

FPJXTVDLDBEMMN-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC1CCCCC1

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)hexatriacontan-11-one typically involves the reaction of a cyclohexanol derivative with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of 1-(Cyclohexyloxy)hexatriacontan-11-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

1-(Cyclohexyloxy)hexatriacontan-11-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclohexyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

1-(Cyclohexyloxy)hexatriacontan-11-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-(Cyclohexyloxy)hexatriacontan-11-one involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the long alkyl chain play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

類似化合物との比較

Structural and Functional Group Analysis

The following table compares 1-(cyclohexyloxy)hexatriacontan-11-one with structurally related compounds synthesized in :

Compound Key Functional Groups Chain Length Substituents Synthetic Method
1-(Cyclohexyloxy)hexatriacontan-11-one Cyclohexyl ether, ketone C36 Ketone at C11, ether at C1 Not explicitly detailed
1-(Cyclohexyloxy)-2-methoxybenzene Cyclohexyl ether, methoxy aryl Short (aryl) Methoxy at C2, ether at C1 (aryl) Photoredox-mediated coupling
Cyclohexyl phenyl ether Cyclohexyl ether, aryl Short (aryl) Ether linkage (aryl-aliphatic) Copper catalysis
1-(4-(Cyclohexyloxy)phenyl)ethan-1-one Cyclohexyl ether, aryl ketone Short (aryl) Ketone at aryl C4, ether at C1 NHPI ester decarboxylation

Key Observations :

  • Chain Length : The target compound’s extended C36 chain contrasts sharply with aryl-based analogs, resulting in significantly higher molecular weight (~562 g/mol estimated) and hydrophobicity. This feature may enhance lipid membrane interaction in biological systems or improve thermal stability in material science applications.
  • Reactivity : The ketone at C11 provides a reactive site absent in simpler cyclohexyl ethers (e.g., cyclohexyl phenyl ether), enabling further derivatization (e.g., Schiff base formation or reductions) .

Physicochemical Properties

Limited quantitative data are available for direct comparison. However, inferences can be made:

  • Solubility: The long hydrocarbon chain renders 1-(cyclohexyloxy)hexatriacontan-11-one poorly soluble in polar solvents (e.g., water, methanol) compared to aryl analogs like 1-(cyclohexyloxy)-2-methoxybenzene, which exhibit moderate solubility in dichloromethane or THF due to aromatic π-system interactions .
  • Melting Point : Expected to be higher than aryl ethers (typically liquids or low-melting solids) due to strong van der Waals interactions in the C36 chain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。